3,4,5-Trifluorobenzotrifluoride

Beschreibung

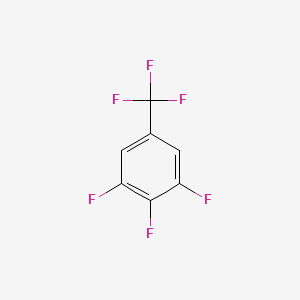

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3-trifluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F6/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMUDCCCIFLMQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380330 | |

| Record name | 1,2,3-trifluoro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80172-04-9 | |

| Record name | 1,2,3-trifluoro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Trifluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Mechanistic Insights into Fluorinated Aromatic Reactivity

Electrophilic and Nucleophilic Substitution Mechanisms in Polyfluorinated Arenes

The reactivity of polyfluorinated aromatic compounds like 3,4,5-Trifluorobenzotrifluoride is dominated by the powerful electron-withdrawing nature of the fluorine and trifluoromethyl substituents. This profoundly influences their susceptibility to either electrophilic or nucleophilic attack.

Electrophilic Aromatic Substitution (EAS): The general mechanism for EAS involves the attack of the electron-rich π-system of the aromatic ring on an electrophile, forming a positively charged carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com This step is typically the rate-determining step as it disrupts the ring's aromaticity. masterorganicchemistry.com However, in polyfluorinated arenes, the aromatic ring is severely electron-deficient. The strong inductive-withdrawing effects of the fluorine atoms and the trifluoromethyl group deactivate the ring, making it a very poor nucleophile. mdpi.com Consequently, electrophilic aromatic substitution on compounds like this compound is extremely unfavorable and requires harsh reaction conditions, if it proceeds at all.

Nucleophilic Aromatic Substitution (SNAr): In stark contrast, the electron-poor nature of polyfluorinated arenes makes them highly susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This reaction is the mirror opposite of EAS, where a nucleophile attacks the electron-deficient ring, leading to the substitution of a leaving group. masterorganicchemistry.comyoutube.com

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism:

Addition of the Nucleophile: A nucleophile attacks an electron-deficient carbon atom of the aromatic ring, breaking a π-bond and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov This is the slow, rate-determining step. youtube.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of a leaving group, typically a halide, from the carbon atom that was attacked. masterorganicchemistry.com

Oxidative Activation and Defluorination Pathways of Perfluoroaromatics

The high stability of the carbon-fluorine bond makes fluorinated compounds resistant to degradation. manchester.ac.uk However, specific enzymatic and chemical systems can catalyze their oxidative activation and subsequent defluorination.

A key pathway for the biodegradation of fluoroaromatics involves cytochrome P450 enzymes. manchester.ac.ukmanchester.ac.uk Computational and experimental studies have shown that these heme monooxygenases can facilitate the cleavage of C-F bonds. manchester.ac.uknih.gov The reaction with the active species of the enzyme, Compound I (an iron(IV)-oxo species), is initiated by an electrophilic attack on the aromatic ring. From there, two competitive, low-energy pathways have been identified for defluorination:

Epoxide Pathway: An initial electrophilic attack forms an epoxide intermediate across one of the double bonds of the aromatic ring. This epoxide can then react rapidly, assisted by a solvent proton, to eliminate a fluoride (B91410) ion. manchester.ac.uk

1,2-Fluorine Shift Pathway: Following the initial electrophilic addition, a fluorine atom migrates to an adjacent carbon atom. This intermediate also undergoes a rapid, proton-assisted defluorination. manchester.ac.uk

In both scenarios, the enzymatic environment facilitates the cleavage of the C-F bond, which is otherwise exceptionally stable. manchester.ac.uk However, this process can sometimes lead to the formation of a stable iron(III)-fluoride complex, which may inactivate the enzyme. manchester.ac.uk

Chemical oxidation systems have also been developed. For instance, N-bridged diiron-phthalocyanine in the presence of a peroxide can efficiently oxidize and defluorinate perfluoroaromatics, including those with a trifluoromethyl group. manchester.ac.uk This system operates via a different mechanism compared to C-H hydroxylation by P450. The reaction proceeds through a rate-determining electrophilic C–O addition to form a ketone intermediate. manchester.ac.uk An aliphatic C-F bond in this ketone is then broken during the re-aromatization step to yield the final fluorinated phenol (B47542) product. manchester.ac.uk

| Catalytic System | Proposed Mechanism | Key Intermediates | Initiating Step | Source |

|---|---|---|---|---|

| Cytochrome P450 | Electrophilic Attack followed by Epoxidation or Fluorine Shift | Epoxide, Cationic Sigma Complex | Electrophilic attack by Iron(IV)-oxo species | manchester.ac.uknih.gov |

| N-bridged Diiron-Phthalocyanine | Electrophilic C-O Addition followed by Rearrangement | Ketone | Oxygen atom transfer to the arene | manchester.ac.uk |

Influence of Fluorine Substitution on Aromatic Ring Reactivity

The substitution of hydrogen atoms with fluorine atoms and trifluoromethyl groups dramatically alters the electronic properties and reactivity of an aromatic ring. Both substituents are powerfully electron-withdrawing, which is a defining feature of this compound.

Fluorine Atoms:

Inductive Effect: Due to its high electronegativity (4.0 on the Pauling scale), fluorine exerts a strong electron-withdrawing inductive effect (-I), pulling electron density from the ring through the sigma bond. mdpi.com

Resonance Effect: Fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system, a positive resonance effect (+R). However, due to poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbital of carbon, this resonance effect is much weaker than its inductive effect.

Fluoromaticity: The addition of fluorine atoms to a benzene (B151609) ring introduces new π-bonding and antibonding orbitals. acs.org This interaction, termed "fluoromaticity," can lead to further stabilization of the ring, resulting in shorter C-C bond lengths and increased resistance to addition reactions, contributing to the high thermal and chemical stability of polyfluoroaromatics. acs.org

Trifluoromethyl (CF₃) Group:

Inductive and Electronic Effects: The CF₃ group is one of the most powerful electron-withdrawing groups used in medicinal chemistry and materials science. mdpi.com Its effect is primarily inductive, stemming from the three highly electronegative fluorine atoms. It has no resonance-donating capability. This strong deactivation of the aromatic ring contributes to the metabolic stability of many pharmaceuticals. mdpi.com

Lipophilicity and Steric Effects: The CF₃ group is significantly more lipophilic (fat-soluble) than a hydrogen or fluorine atom and is bulkier than a methyl group. mdpi.com These properties are often exploited in drug design to enhance membrane permeability and target binding affinity through hydrophobic interactions. mdpi.com The C-F bond's high dissociation energy (around 485 kJ/mol) makes the trifluoromethyl group exceptionally stable to chemical, thermal, and photochemical degradation. mdpi.com

The combined effect of three fluorine atoms and a trifluoromethyl group in this compound results in a highly electron-poor, chemically stable aromatic ring that is strongly activated for nucleophilic substitution and deactivated for electrophilic substitution.

| Substituent | Primary Electronic Effect | Relative Size (Van der Waals radius) | Key Characteristics | Source |

|---|---|---|---|---|

| -H (Hydrogen) | Neutral (Reference) | 1.20 Å | Baseline for reactivity | mdpi.com |

| -F (Fluorine) | Strongly Inductive Withdrawing (-I), Weakly Resonance Donating (+R) | 1.47 Å | Highly electronegative, activates for SNAr | mdpi.com |

| -CF₃ (Trifluoromethyl) | Strongly Inductive Withdrawing (-I) | Larger than methyl | Increases lipophilicity and metabolic stability, strongly activating for SNAr | mdpi.com |

Excited State Reactivity and Structural Dynamics of Perfluorinated Systems

Electronic excitation via absorption of UV light can dramatically alter the reactivity of aromatic compounds, opening reaction channels not accessible in the ground state. nih.gov For benzotrifluoride (B45747) derivatives, a key photochemical reaction is photohydrolysis, where irradiation leads to the cleavage of a C-F bond and the eventual formation of the corresponding benzoic acid. ethz.ch

Studies on a wide range of monosubstituted benzotrifluorides have shown that the susceptibility of the C-F bond to photohydrolysis is highly dependent on the nature and position of other substituents on the ring. ethz.ch For instance, the rate of photohydrolysis can be significantly faster when substituents are in the meta position relative to the trifluoromethyl group compared to the para position, a trend attributed to how substituents influence the electronic distribution in the first excited state. ethz.ch

In more heavily fluorinated systems, such as hexafluorobenzene, photochemical reactivity is governed by what is known as the "perfluoro effect." The electron-withdrawing fluorine substituents cause a vibronic coupling between the lowest-energy excited states (ππ* and πσ*). acs.org This coupling distorts the geometry of the molecule in the excited state and promotes specific reaction pathways. For hexafluorobenzene, this effect destabilizes the pathway to one potential isomer (benzvalene) while promoting the 4π-electrocyclic ring-closing reaction to form its Dewar-type isomer, explaining the observed chemoselectivity. acs.org This highlights that the excited-state dynamics of perfluorinated systems like this compound are complex and can lead to specific, non-intuitive chemical transformations. acs.orgresearchgate.net

Advanced Spectroscopic and Chromatographic Characterization Techniques for Fluorinated Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 19F-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For fluorinated compounds like 3,4,5-Trifluorobenzotrifluoride, ¹⁹F-NMR is particularly powerful due to the unique properties of the fluorine-19 nucleus.

The ¹⁹F nucleus possesses a nuclear spin of 1/2 and has a natural abundance of 100%, making it highly receptive to NMR measurements. wikipedia.org Furthermore, the chemical shift range in ¹⁹F-NMR is significantly larger than in proton (¹H) NMR, spanning approximately 800 ppm. wikipedia.org This wide dispersion helps to resolve signals from different fluorine environments within a molecule, providing detailed structural information. thermofisher.com For organofluorine compounds, the chemical shift range is typically between -50 to -220 ppm. wikipedia.org

In the case of this compound, one would expect distinct signals for the aromatic fluorines and the trifluoromethyl (CF₃) group. The chemical shifts of the aromatic fluorines are influenced by their positions on the benzene (B151609) ring and by the electron-withdrawing nature of the CF₃ group. The CF₃ group itself typically appears in a specific region of the ¹⁹F-NMR spectrum, generally between -50 and -70 ppm. wikipedia.org

Spin-spin coupling between different fluorine nuclei (¹⁹F-¹⁹F coupling) and between fluorine and hydrogen nuclei (¹⁹F-¹H coupling) provides further structural insights. wikipedia.org These coupling constants, which are often larger than ¹H-¹H coupling constants, can help to establish the connectivity of atoms within the molecule. wikipedia.org Long-range couplings over several bonds are also commonly observed in fluorinated compounds. wikipedia.org The analysis of these coupling patterns is crucial for the unambiguous assignment of all signals in the spectrum and, consequently, for the complete structural elucidation of this compound. The combination of ¹⁹F-NMR with other NMR techniques, such as ¹H-NMR and ¹³C-NMR, provides a comprehensive picture of the molecular structure. wikipedia.org

Table 1: Typical ¹⁹F-NMR Chemical Shift Ranges for Relevant Functional Groups

| Functional Group | Chemical Shift Range (ppm vs. CFCl₃) |

| -CF₃ | -50 to -70 wikipedia.org |

| Aromatic -F | +80 to +170 slideshare.net |

| -F-C=O | -70 to -20 slideshare.net |

| -CF₂- | +80 to +140 slideshare.net |

| -CF- | +140 to +250 slideshare.net |

This table is interactive. You can sort the data by clicking on the column headers.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact, which results in the formation of a molecular ion (M⁺). chemguide.co.uk This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. chemguide.co.uk

For this compound, the molecular ion peak would correspond to its molecular weight. The high-resolution mass spectrometry (HRMS) technique can provide a very accurate mass measurement, which helps in confirming the elemental composition of the molecule.

The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule. The fragmentation of this compound would likely involve the loss of fluorine atoms, a CF₃ group, or other small neutral fragments. The stability of the resulting fragment ions plays a crucial role in determining the observed fragmentation pattern. chemguide.co.uklibretexts.org For instance, the loss of a fluorine atom from the trifluoromethyl group could lead to the formation of a stable difluorobenzyl-type cation. The analysis of these fragmentation pathways provides valuable information for confirming the structure of the parent molecule. chemguide.co.uk The presence of multiple fluorine atoms can also lead to characteristic isotopic patterns that aid in identification.

Gas Chromatography (GC) for Purity Assessment and Mixture Separation

Gas chromatography (GC) is a premier technique for separating and analyzing volatile and semi-volatile compounds. researchgate.net It is widely used for assessing the purity of substances and for separating components in a mixture. nih.gov In the context of this compound, GC can be effectively employed to determine its purity by separating it from any starting materials, byproducts, or other impurities that may be present after its synthesis.

The separation in GC is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase. The choice of the GC column (stationary phase) is critical for achieving good separation of fluorinated compounds. Columns with various polarities are available to optimize the separation of different types of analytes.

When coupled with a detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), GC provides both qualitative and quantitative information. GC-MS is a particularly powerful combination, as it provides the retention time of a compound from the GC and its mass spectrum from the MS, allowing for highly confident identification and quantification. researchgate.net This technique has been successfully used for the determination of benzotrifluoride (B45747) derivatives in environmental samples. researchgate.netresearchgate.net For this compound, a GC-MS analysis would allow for the separation of isomers and the identification of any trace impurities, thus ensuring the high purity required for its various applications.

High-Performance Liquid Chromatography (HPLC) for Compound Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. scirp.orgnih.gov It is particularly useful for compounds that are not sufficiently volatile or stable for GC analysis. For the analysis and purification of this compound and related compounds, HPLC offers several advantages.

In HPLC, the separation is achieved by passing a liquid sample through a column packed with a stationary phase. The components of the sample interact differently with the stationary phase, leading to their separation. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is a common mode used for the analysis of many organic compounds. google.comgoogle.com

For the analysis of fluorinated compounds, the choice of mobile phase and column is crucial for achieving optimal separation. The addition of modifiers to the mobile phase, such as trifluoroacetic acid or phosphoric acid, can improve peak shape and resolution. google.comgoogle.com HPLC can be used to monitor the progress of a reaction, assess the purity of the final product, and purify the compound on a preparative scale. americanlaboratory.com A patent for the HPLC detection of a related compound, 3,4,5-trifluorophenylboronic acid, specifies the use of an octadecyl silane (B1218182) packed column with a distilled water-acetonitrile mobile phase containing phosphoric acid. google.com

Table 2: Comparison of Chromatographic Techniques

| Technique | Principle | Typical Analytes | Key Advantages for this compound |

| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Volatile and semi-volatile compounds. | High resolution for purity assessment and separation of isomers. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase. | Non-volatile and thermally labile compounds. | Versatile for analysis and purification; applicable to a wide range of fluorinated compounds. scirp.orgamericanlaboratory.com |

This table is interactive. You can sort the data by clicking on the column headers.

Other Advanced Spectroscopic Methods in Fluorine Chemistry Research (e.g., FT-IR, UV-Vis, X-ray Diffraction)

In addition to NMR and MS, several other spectroscopic techniques provide valuable information in the characterization of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would show characteristic absorption bands for the C-F bonds in both the aromatic ring and the trifluoromethyl group, as well as bands corresponding to the vibrations of the benzene ring. researchgate.netspectroscopyonline.com The positions and intensities of these bands can help to confirm the presence of these functional groups and provide further evidence for the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. msu.edu Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum. nih.gov The position and intensity of these bands are influenced by the substitution pattern on the benzene ring. While UV-Vis spectroscopy is generally less informative for detailed structural elucidation compared to NMR, it is a useful technique for quantitative analysis and for studying the electronic properties of the molecule.

X-ray Diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nist.gov If a single crystal of this compound can be grown, X-ray diffraction analysis can provide definitive information about its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique has been used to determine the crystal structure of related fluorinated compounds. researchgate.net

Research Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Novel Therapeutic Agents Utilizing Fluorinated Scaffolds

The design of new drugs frequently involves the use of molecular scaffolds, which are core structures upon which various functional groups are appended to optimize biological activity and physicochemical properties. bohrium.com Fluorinated scaffolds, such as those derived from or incorporating the 3,4,5-trifluorobenzotrifluoride motif, are of significant interest in drug discovery. bohrium.comnih.gov The synthesis of novel therapeutic agents often employs a strategy of creating libraries of compounds built around a "privileged scaffold," a molecular framework that is able to bind to multiple biological targets. scilit.com The tetrahydroquinoline scaffold, for instance, is a privileged motif that has been explored for its activity on various nuclear receptors. acs.org

The introduction of fluorine and trifluoromethyl groups into these scaffolds is a deliberate strategy to modulate their properties. For example, in the development of kinase inhibitors, 5-substituted indazoles have been synthesized and evaluated, with potent inhibitors identified for several kinases. nih.gov The synthesis process for such complex molecules can involve starting with readily available fluorinated building blocks. The 1,3,5-triazine (B166579) scaffold is another structure that has gained considerable attention for its wide-ranging pharmacological properties, particularly in cancer research. nih.gov The design process for these agents often involves computational methods and structure-activity relationship (SAR) studies to guide the placement of fluorine-containing groups to maximize desired effects. mdpi.comacs.org

Impact of Fluorine and Trifluoromethyl Groups on Pharmacological Profiles (e.g., Bioavailability, Metabolic Stability)

The presence of fluorine and trifluoromethyl groups, as found in this compound, profoundly influences the pharmacological profile of a drug molecule, particularly its bioavailability and metabolic stability. mdpi.comnih.gov

Metabolic Stability: A primary reason for incorporating fluorine is to enhance metabolic stability. nih.govtandfonline.com The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes like cytochrome P450. mdpi.comacs.org Replacing a hydrogen atom at a metabolically vulnerable site with fluorine can block this metabolic pathway, thereby increasing the drug's half-life and duration of action. nih.govtandfonline.com The trifluoromethyl (-CF3) group is particularly effective at deactivating an adjacent aromatic ring against metabolic oxidation. mdpi.com For instance, difluorination of the methylenedioxy moiety in camptothecin (B557342) analogs conferred greater metabolic stability, enabling oral administration. acs.org

Bioavailability: Bioavailability is affected by factors such as lipophilicity and membrane permeability. Fluorine's high electronegativity can alter a molecule's electronic distribution, impacting its pKa. tandfonline.comnih.gov This can reduce the basicity of nearby amine groups, which often leads to improved membrane permeation and, consequently, better oral bioavailability. nih.govtandfonline.com While fluorination can increase lipophilicity, which aids in crossing biological membranes, the effect is nuanced. mdpi.comnih.gov The trifluoromethyl group, for example, is highly lipophilic and can significantly enhance a compound's ability to penetrate membranes, including the blood-brain barrier, as seen with the antidepressant fluoxetine. mdpi.com

The table below summarizes the key effects of these fluorine-containing groups on pharmacological properties.

| Property | Impact of Fluorine (F) | Impact of Trifluoromethyl (-CF3) Group | Rationale |

| Metabolic Stability | Increased | Significantly Increased | The high bond energy of the C-F bond resists enzymatic cleavage. mdpi.comtandfonline.com The -CF3 group is a strong electron-withdrawing group that deactivates aromatic rings to oxidative metabolism. mdpi.com |

| Lipophilicity | Increased | Significantly Increased | Fluorine is more lipophilic than hydrogen. The -CF3 group is one of the most lipophilic substituents used in drug design. mdpi.comnih.gov |

| Bioavailability | Generally Increased | Generally Increased | Enhanced lipophilicity and membrane permeability. nih.govtandfonline.com Can modulate pKa to favor absorption. tandfonline.com |

| Binding Affinity | Increased | Increased | The high electronegativity can lead to favorable electrostatic interactions and hydrogen bonds with target proteins. mdpi.comresearchgate.net |

Exploitation of Privileged Trifluoromethylated Scaffolds in Lead Optimization

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a viable drug candidate. nih.gov In this process, certain molecular frameworks, known as privileged scaffolds, are particularly valuable because they can interact with multiple biological targets. scilit.com Trifluoromethylated scaffolds, which incorporate the -CF3 group, are considered privileged in medicinal chemistry due to the significant advantages conferred by this functional group. bohrium.com

The trifluoromethyl group is a bioisostere for other atoms like chlorine, but with a strong electron-withdrawing nature and a compact size. mdpi.com These characteristics are exploited during lead optimization to:

Enhance Target Binding Affinity : The electronegativity of the -CF3 group can improve electrostatic and hydrogen bonding interactions with the target protein. mdpi.com

Improve Pharmacokinetics : As discussed, the -CF3 group increases metabolic stability and lipophilicity, which are key parameters fine-tuned during lead optimization. mdpi.commdpi.com

Mitigate Off-Target Effects : By modifying the scaffold, chemists can improve selectivity for the desired target, reducing potential side effects.

A strategy known as "scaffold hopping" is often employed, where a part of the lead molecule is replaced with a different, often isosteric, substructure to overcome issues like toxicity or poor stability. acs.orgnih.gov For example, replacing a nitro-substituted ring with a trifluoromethyl-substituted heterocycle in a Bruton's tyrosine kinase (BTK) inhibitor significantly reduced hepatotoxicity while enhancing binding. acs.org The this compound structure provides a rigid, trifluoromethylated aromatic ring that can be a key component of such optimized scaffolds.

Synthesis of Trifluoromethylated Drug Analogues and Intermediates

The creation of new drug candidates often relies on the synthesis of analogues of a lead compound, where systematic structural modifications are made to explore the structure-activity relationship (SAR). mdpi.com Compounds like this compound serve as crucial chemical intermediates or building blocks in the synthesis of these trifluoromethylated drug analogues. nih.gov

The synthesis of complex molecules often starts with simpler, commercially available building blocks that already contain the desired functional groups. For instance, the synthesis of pyrazole (B372694) derivatives with antibacterial activity used 3',5'-bis(trifluoromethyl)acetophenone (B56603) as a key starting material. nih.gov Similarly, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a high-demand intermediate for several crop-protection products, synthesized through multi-step chlorination and fluorination processes. nih.gov

The availability of reagents like this compound facilitates the introduction of the trifluoromethylated phenyl moiety into a wide range of molecular backbones. Medicinal chemists can employ various coupling reactions and synthetic transformations to link this building block to other fragments, rapidly generating a diverse library of drug analogues for biological screening. This approach accelerates the drug discovery process by providing efficient access to novel compounds with potentially superior pharmacological properties. nih.gov

Research Applications in Agrochemical Development

Utilization as Key Intermediates in Herbicide Synthesis

3,4,5-Trifluorobenzotrifluoride is recognized as a key intermediate in the production of herbicides. google.com The compound serves as a precursor for creating more complex herbicidal molecules, particularly diphenyl ether derivatives.

A notable example involves the use of this compound in the synthesis of fluorinated diphenyl ether herbicides. google.com In a documented process, this compound is reacted with a substituted phenol (B47542), such as 3-hydroxybenzoic acid, in the presence of a base like anhydrous potassium carbonate, to form the corresponding diphenyl ether. google.com This resulting molecule can then undergo further modifications, such as nitration, to produce a final herbicidal compound. For instance, the reaction of this compound with 3-hydroxybenzoic acid yields 3-(2,6-difluoro-4-trifluoromethylphenoxy)benzoic acid, a precursor to more complex herbicides. google.com

The general synthetic approach can be summarized in the following table:

| Reactant 1 | Reactant 2 | Key Reaction | Product Type |

| This compound | Substituted Phenol | Nucleophilic Aromatic Substitution | Diphenyl Ether Herbicide Intermediate |

This table illustrates a common synthetic route to diphenyl ether herbicide intermediates using this compound.

This strategic use of this compound allows for the introduction of a specific fluorine substitution pattern into the final herbicidal molecule, which is often crucial for its selective action and efficacy against target weed species.

Role in the Development of Advanced Fungicides and Insecticides

While specific commercial fungicides and insecticides directly synthesized from this compound are not extensively documented in publicly available literature, the structural motifs present in this compound are highly relevant to the development of advanced pest control agents. The trifluoromethylphenyl group is a well-established pharmacophore in a wide range of successful fungicides and insecticides.

The trifluoromethyl group is known to enhance the metabolic stability and membrane permeability of active ingredients, which are critical attributes for effective fungicides and insecticides. The electron-withdrawing nature of the trifluoromethyl group can also influence the binding affinity of the molecule to its target site within the pest, potentially leading to increased potency.

Research in the field of agrochemicals often involves the synthesis of libraries of compounds with varying substitution patterns to identify the most active candidates. It is plausible that derivatives of this compound are synthesized and evaluated in such screening programs for their fungicidal and insecticidal properties. For example, the synthesis of novel 1,3,4-thiadiazole (B1197879) derivatives, a class of compounds known for their biological activities, sometimes incorporates fluorinated phenyl moieties to enhance their fungicidal or insecticidal efficacy.

The following table provides examples of compound classes where trifluoromethylphenyl groups, similar to that in this compound, are important for activity:

| Agrochemical Class | Importance of Trifluoromethylphenyl Group |

| Strobilurin Fungicides | Enhances binding to the target enzyme (cytochrome bc1 complex). |

| Pyrazole (B372694) Carboxamide Fungicides | Contributes to the overall lipophilicity and efficacy. |

| Neonicotinoid Insecticides | Influences the interaction with nicotinic acetylcholine (B1216132) receptors. |

| Diamide Insecticides | Plays a role in the activation of ryanodine (B192298) receptors. |

This table highlights the significance of the trifluoromethylphenyl moiety in various classes of modern fungicides and insecticides.

Given the established importance of this structural feature, this compound represents a readily available starting material for the synthesis of new fungicidal and insecticidal candidates with potentially enhanced properties.

Contribution to Enhanced Biological Activity in Agrochemical Formulations

Increased Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance the penetration of the active ingredient through the waxy cuticle of plant leaves or the exoskeleton of insects. This improved uptake can lead to a more rapid and potent effect.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group and the fluorinated benzene (B151609) ring resistant to metabolic degradation by enzymes within the target pest or in the environment. This increased stability can result in a longer residual activity of the agrochemical, providing protection for an extended period.

Enhanced Binding Affinity: The electronic properties of the fluorinated aromatic ring can influence the way the molecule interacts with its biological target. The strong electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group can alter the charge distribution within the molecule, potentially leading to stronger binding to the active site of a target enzyme or receptor. This can translate to higher intrinsic activity and lower required application rates.

The impact of these properties on biological activity is summarized below:

| Property Conferred by this compound Moiety | Consequence for Biological Activity |

| Increased Lipophilicity | Enhanced uptake and penetration |

| High Metabolic Stability | Longer residual activity and persistence |

| Modified Electronic Profile | Improved binding to target sites |

This table outlines the key contributions of the this compound moiety to the biological performance of agrochemicals.

In essence, the use of this compound as a building block in agrochemical synthesis is a strategic approach to designing more effective and robust crop protection products. The resulting compounds are often more potent, more stable, and have a more favorable pharmacokinetic profile, all of which contribute to enhanced performance in the field.

Computational Chemistry and Theoretical Investigations of Fluorinated Aromatic Compounds

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of 3,4,5-Trifluorobenzotrifluoride. These methods allow for the detailed analysis of how the electron-withdrawing trifluoromethyl (-CF3) and fluoro (-F) groups modulate the electron density distribution within the aromatic ring.

DFT calculations can be used to determine key electronic properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential surfaces, and atomic charges. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's reactivity. For this compound, the strong inductive effects of the fluorine substituents are expected to lower the energy of the HOMO, suggesting a reduced susceptibility to electrophilic attack compared to benzene (B151609). The LUMO energy will also be lowered, indicating an increased propensity for nucleophilic aromatic substitution.

Detailed research findings from DFT studies on related fluorinated aromatics show that the specific substitution pattern governs the regioselectivity of reactions. For this compound, the positions ortho and para to the powerful -CF3 group are deactivated towards electrophiles, while the fluorine atoms further influence the reactivity of the remaining carbon atoms.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: The following data is illustrative and based on typical results for similar compounds, as specific experimental or published computational values for this molecule are not readily available.)

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates stability towards oxidation |

| LUMO Energy | -1.2 eV | Suggests susceptibility to reduction |

| HOMO-LUMO Gap | 6.3 eV | Relates to electronic stability and reactivity |

| Dipole Moment | 2.5 D | Reflects charge distribution and polarity |

Molecular Dynamics Simulations and Conformational Analysis

MD simulations, governed by a force field that describes the interatomic potentials, can map the potential energy surface associated with -CF3 group rotation. These simulations can reveal the energy barriers to rotation and the preferred dihedral angles. For benzotrifluorides, the rotational barrier is influenced by steric and electronic interactions between the fluorine atoms of the -CF3 group and the substituents on the aromatic ring. In the case of this compound, the fluorine atoms at positions 3 and 5 would interact with the rotating -CF3 group, influencing its conformational equilibrium.

Conformational analysis derived from these simulations can provide insights into how the molecule's shape influences its packing in the solid state or its interactions with other molecules in a liquid phase.

Mechanistic Studies and Reaction Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving complex molecules like this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated activation energies, providing a detailed picture of the reaction pathway.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, a common reaction type for electron-deficient rings, computational modeling can be used to compare the activation barriers for nucleophilic attack at different positions on the trifluorinated ring. These calculations would likely confirm that the positions ortho and para to the strongly electron-withdrawing -CF3 group are the most activated towards nucleophilic attack. The model can also elucidate the role of the solvent in stabilizing the charged Meisenheimer complex intermediate.

Furthermore, computational studies can explore the mechanisms of other potential transformations, such as metal-catalyzed cross-coupling reactions or reductions of the trifluoromethyl group, providing insights that can guide synthetic efforts.

Predictive Modeling for Material Properties and Drug-Target Interactions

The unique properties imparted by fluorine atoms make compounds like this compound interesting candidates for advanced materials and pharmaceuticals. Predictive modeling, often leveraging data from quantum chemical calculations, can forecast a molecule's potential in these applications.

In materials science, computational models can predict properties such as dielectric constant, thermal stability, and crystal packing, which are crucial for the design of new polymers, liquid crystals, or electronic materials. The high electronegativity and polarity associated with the fluorinated groups in this compound would be key parameters in these models.

In the context of drug discovery, predictive models like Quantitative Structure-Activity Relationship (QSAR) studies can be employed. Although no specific drug-target interactions for this compound are reported, its structural motifs are relevant. The trifluoromethyl group is a common bioisostere for other chemical groups and can enhance metabolic stability and binding affinity. Computational docking simulations could be used to hypothetically place this molecule into the active site of a target protein, predicting binding modes and affinities. The electrostatic and hydrophobic interactions, heavily influenced by the fluorine atoms, would be critical in such models.

Excited State Computational Studies of Fluorinated Systems

The photophysical properties of fluorinated aromatic compounds can be investigated through excited-state computational methods, such as Time-Dependent DFT (TD-DFT). These calculations can predict the energies of electronic transitions, which correspond to the absorption of UV-visible light, as well as the nature of the excited states.

For this compound, TD-DFT calculations could be used to compute its theoretical UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities. These studies can also shed light on the pathways for de-excitation, such as fluorescence and phosphorescence, by calculating the energies of the lowest singlet (S1) and triplet (T1) excited states.

Understanding the excited-state behavior is crucial for applications in areas like photochemistry, organic electronics (e.g., OLEDs), and the development of fluorescent probes. The substitution pattern of the fluorine atoms on the benzene ring is known to influence the photophysical properties, and computational studies provide a means to systematically investigate these effects.

Future Research Directions and Emerging Paradigms in 3,4,5 Trifluorobenzotrifluoride Chemistry

Sustainable and Green Chemistry Approaches for Fluorination

The chemical industry's increasing focus on sustainability is steering research towards greener methods for synthesizing fluorinated compounds like 3,4,5-Trifluorobenzotrifluoride. Traditional fluorination processes often rely on hazardous reagents and generate significant waste, prompting the development of more environmentally benign alternatives.

Future research in this area will likely concentrate on several key aspects:

Eco-friendly Fluorinating Agents: A strong emphasis is being placed on the development and utilization of safer and more sustainable fluorinating agents. This includes moving away from highly toxic and corrosive sources like anhydrous hydrogen fluoride (B91410) (HF) towards solid-state fluoride sources or reagents that generate less harmful byproducts. rsc.orgrsc.org

Catalytic Systems: The use of catalytic amounts of reagents instead of stoichiometric quantities is a cornerstone of green chemistry. Research is ongoing to discover and optimize catalysts that can facilitate the efficient synthesis of this compound with high atom economy. rsc.org This includes exploring the potential of reusable catalysts to minimize waste and reduce costs. rsc.orgresearchgate.netresearchgate.net

Alternative Energy Sources: The use of alternative energy sources such as microwave irradiation and sonication is being explored to enhance reaction rates and reduce energy consumption in fluorination reactions. dtu.dk These methods can often lead to cleaner reactions with higher yields in shorter timeframes.

Biocatalysis: The use of enzymes or whole-cell systems for fluorination reactions represents a promising frontier in green chemistry. While still in its nascent stages for complex polyfluorinated aromatics, biocatalysis offers the potential for highly selective and environmentally friendly syntheses.

A comparative look at traditional versus emerging green synthesis approaches is presented in the table below.

| Feature | Traditional Synthesis | Green Chemistry Approach |

| Fluorine Source | Often involves hazardous reagents like anhydrous HF. | Focus on safer, solid-state fluoride sources or in-situ generation. rsc.orgrsc.org |

| Catalysis | May use stoichiometric or hazardous catalysts. | Employs reusable and non-toxic catalysts. rsc.orgresearchgate.net |

| Energy Input | Typically requires high temperatures and prolonged heating. | Utilizes alternative energy sources like microwaves or ultrasound. dtu.dk |

| Byproducts | Can generate significant amounts of corrosive or toxic waste. | Aims for minimal and non-toxic byproducts. |

Chemo- and Regioselective Functionalization of Polyfluorinated Aromatics

The ability to selectively introduce functional groups at specific positions on the this compound ring is crucial for tailoring its properties for specific applications. The electron-withdrawing nature of the fluorine and trifluoromethyl groups deactivates the aromatic ring, making selective functionalization a significant challenge.

Future research will focus on overcoming these challenges through several key strategies:

Directing Groups: The use of directing groups is a powerful strategy to control the regioselectivity of C-H functionalization. nih.govnih.govnih.gov These groups temporarily bind to the substrate and direct the reaction to a specific C-H bond, which can later be removed. Research in this area will focus on developing novel, easily attachable and detachable directing groups that are compatible with a wide range of reaction conditions. nih.govnih.gov

Catalyst-Controlled Selectivity: The development of sophisticated catalysts that can differentiate between the various C-H bonds on the aromatic ring is a major goal. mdpi.com This involves designing catalysts with specific steric and electronic properties that favor reaction at a particular position.

Understanding Reaction Mechanisms: A deeper understanding of the mechanisms of C-H activation and functionalization is essential for designing more selective reactions. mdpi.com Computational studies, in conjunction with experimental work, will play a vital role in elucidating these mechanisms.

The table below summarizes different strategies for achieving chemo- and regioselectivity in the functionalization of polyfluorinated aromatics.

| Strategy | Description | Advantages | Challenges |

| Directing Groups | A functional group is temporarily installed to direct the reaction to a specific site. nih.govnih.gov | High regioselectivity can be achieved. nih.gov | Requires additional synthetic steps for installation and removal of the directing group. |

| Catalyst Control | The catalyst's structure and properties determine the site of functionalization. mdpi.com | Can avoid the need for directing groups. | Requires the design of highly specialized and often complex catalysts. |

| Inherent Reactivity | Exploiting the subtle differences in the reactivity of different C-H bonds. | The most atom-economical approach. | Often difficult to achieve high selectivity due to the similar reactivity of C-H bonds. |

Development of Next-Generation Fluorinating Reagents and Catalysts

The quest for milder, more selective, and more efficient fluorination methods is a continuous driving force in organofluorine chemistry. The development of new reagents and catalysts is central to this endeavor. sustech.edu.cn

Future research directions in this area include:

Novel N-F Reagents: N-F reagents are a versatile class of electrophilic fluorinating agents. beilstein-journals.orgbeilstein-journals.orgnih.gov Research is focused on developing new N-F reagents with tunable reactivity and improved safety profiles. beilstein-journals.orgbeilstein-journals.orgnih.gov This includes the design of reagents that are more stable, easier to handle, and produce fewer byproducts. beilstein-journals.orgbeilstein-journals.orgnih.gov

Catalytic Fluorination: The development of catalytic methods for fluorination is a high-priority area. This includes the use of transition metal catalysts, organocatalysts, and photocatalysts to facilitate the introduction of fluorine into organic molecules under mild conditions. sustech.edu.cn

Flow Chemistry: The use of continuous flow reactors for fluorination reactions offers several advantages, including improved safety, better heat and mass transfer, and the ability to scale up reactions more easily. nih.gov

The table below provides an overview of different generations of fluorinating reagents.

| Reagent Generation | Examples | Characteristics |

| First Generation | Fluorine gas (F₂), Hydrogen Fluoride (HF) | Highly reactive but also highly toxic and corrosive, requiring special handling. |

| Second Generation | Diethylaminosulfur trifluoride (DAST), Selectfluor® | Generally solids or liquids that are easier and safer to handle than first-generation reagents. beilstein-journals.orgbeilstein-journals.orgnih.gov |

| Next Generation | Novel N-F reagents, Catalytic systems | Focus on improved selectivity, lower environmental impact, and applicability in complex molecule synthesis. sustech.edu.cnbeilstein-journals.orgbeilstein-journals.orgnih.gov |

Advanced Multiscale Modeling and AI-Driven Drug Design

Computational methods are becoming increasingly indispensable in modern chemical research. For a complex molecule like this compound, these tools offer powerful means to predict properties, understand reactivity, and design new derivatives with desired functionalities.

Emerging trends in this field include:

Multiscale Modeling: This approach combines different levels of theory to simulate complex chemical systems. For instance, high-level quantum mechanical calculations can be used to study the electronic structure and reactivity of the molecule, while classical molecular dynamics simulations can be used to investigate its behavior in solution or in a biological environment. bath.ac.ukresearchgate.net

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML are revolutionizing drug discovery and materials science. researchgate.netnih.govresearchgate.net These techniques can be used to screen large virtual libraries of compounds, predict their biological activity and physicochemical properties, and even design new molecules from scratch. researchgate.netnih.govresearchgate.net For derivatives of this compound, AI can accelerate the identification of promising candidates for pharmaceutical or agrochemical applications.

The table below illustrates the application of different computational approaches in the study of fluorinated compounds.

| Computational Method | Application | Relevance to this compound |

| Quantum Mechanics (QM) | Calculation of electronic structure, reaction mechanisms, and spectroscopic properties. | Understanding the reactivity and spectroscopic signatures of the molecule and its derivatives. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of molecules in different environments. bath.ac.ukresearchgate.net | Predicting the behavior of derivatives in biological systems or as materials. bath.ac.ukresearchgate.net |

| AI/Machine Learning | High-throughput screening, property prediction, and de novo molecular design. researchgate.netnih.govresearchgate.net | Accelerating the discovery of new bioactive or functional derivatives. researchgate.netnih.govresearchgate.net |

Integration of Experimental and Computational Methodologies for Comprehensive Understanding

The synergy between experimental and computational chemistry is a powerful paradigm for advancing our understanding of complex chemical systems. bath.ac.ukresearchgate.netrsc.org By combining experimental observations with theoretical predictions, researchers can gain a more complete and detailed picture of the structure, properties, and reactivity of molecules like this compound.

Future research will increasingly rely on this integrated approach:

Validation of Computational Models: Experimental data is crucial for validating and refining computational models. rsc.org For example, experimentally determined reaction rates and selectivities can be used to benchmark the accuracy of theoretical calculations.

Rational Design of Experiments: Computational models can be used to guide the design of new experiments. rsc.org For instance, theoretical predictions can help identify promising reaction conditions or new molecular targets for synthesis.

Elucidation of Reaction Mechanisms: The combination of experimental and computational techniques is particularly powerful for elucidating complex reaction mechanisms. mdpi.com Spectroscopic and kinetic data from experiments can be combined with theoretical calculations to identify reaction intermediates and transition states.

The table below highlights the synergistic relationship between experimental and computational methods.

| Aspect | Experimental Contribution | Computational Contribution | Synergistic Outcome |

| Structure | Provides definitive structural information through techniques like X-ray crystallography and NMR. | Predicts molecular geometries and conformational preferences. | A validated and detailed understanding of the three-dimensional structure. |

| Reactivity | Measures reaction rates, yields, and product distributions. | Calculates activation barriers and reaction pathways, explaining observed selectivity. mdpi.com | A comprehensive picture of the reaction mechanism and the factors controlling reactivity. |

| Properties | Measures physical and chemical properties like melting point, boiling point, and solubility. | Predicts a wide range of properties, including those that are difficult or dangerous to measure experimentally. | A robust dataset of properties that can be used to guide applications. |

Q & A

Q. What are the key considerations for synthesizing 3,4,5-Trifluorobenzotrifluoride with high purity?

Methodological Answer: The synthesis typically involves halogen-exchange reactions or catalytic fluorination of precursor aromatic compounds. Key steps include:

- Precursor Selection : Use halogenated toluenes (e.g., trichlorotoluene) for fluorine substitution via nucleophilic aromatic substitution. Anhydrous conditions and catalysts like KF or CsF are critical to minimize side reactions .

- Reaction Optimization : Monitor temperature (80–120°C) to balance reaction rate and decomposition risks. Use inert gas (N₂/Ar) to prevent moisture interference .

- Purification : Distillation under reduced pressure (boiling point: 98.1°C at 760 mmHg) followed by column chromatography (silica gel, hexane/ethyl acetate) ensures ≥95% purity. GC-MS or NMR validates purity .

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- NMR Analysis :

- ¹⁹F NMR : Peaks at δ -60 to -70 ppm (CF₃ group) and δ -110 to -120 ppm (aromatic fluorines) confirm substitution patterns. Coupling constants distinguish para/meta fluorine interactions .

- ¹H NMR : Aromatic protons appear as a singlet (due to symmetry) at δ 7.2–7.5 ppm .

- Mass Spectrometry : ESI-MS or EI-MS shows molecular ion [M]⁺ at m/z 212.0 (C₇H₂F₆), with fragments at m/z 163 (loss of CF₃) .

- FT-IR : Strong absorptions at 1250–1100 cm⁻¹ (C-F stretch) and 700–600 cm⁻¹ (CF₃ deformation) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability (flash point: 17.3°C) and irritant properties .

- Ventilation : Use fume hoods to avoid inhalation (vapor density: 1.475 g/cm³). Store in sealed containers under inert gas, away from oxidizers .

- Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose via hazardous waste channels (UN2234, Class 3) .

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of fluorine substituents in this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model the molecule’s electron density. The trifluoromethyl (-CF₃) group exhibits strong electron-withdrawing effects, reducing aromatic ring electron density (HOMO-LUMO gap ~5.2 eV) .

- Reactivity Prediction : Simulate electrophilic substitution reactions (e.g., nitration) to identify preferred sites. Meta-directing effects of -CF₃ and fluorine substituents are validated via Fukui indices .

Q. What strategies mitigate side reactions during derivatization of this compound?

Methodological Answer:

- Controlled Functionalization : For sulfonation, use SO₃ in H₂SO₄ at 0–5°C to avoid over-sulfonation. Quench with ice-water to isolate intermediates .

- Protecting Groups : Temporarily block reactive sites (e.g., -CF₃) with trimethylsilyl chloride during Grignard reactions to direct coupling to the aromatic ring .

Q. How do structural analogs (e.g., 2,4,6-Trifluorobenzotrifluoride) differ in physicochemical properties?

Methodological Answer:

- Comparative Analysis :

| Property | This compound | 2,4,6-Trifluorobenzotrifluoride |

|---|---|---|

| Boiling Point (°C) | 98.1 | 102.5 |

| Density (g/cm³) | 1.475 | 1.492 |

| ¹⁹F NMR Shift (CF₃, ppm) | -63.2 | -65.7 |

| Dipole Moment (D) | 2.8 | 3.1 |

Q. What advanced techniques analyze degradation pathways of this compound under environmental conditions?

Methodological Answer:

- Photolysis Studies : Expose to UV light (254 nm) in aqueous solutions. LC-MS identifies primary degradation products (e.g., 3,4,5-trifluorobenzoic acid) via hydroxyl radical attack .

- Microbial Degradation : Use Pseudomonas spp. in aerobic bioreactors. GC headspace analysis tracks CO₂ release, indicating CF₃ group mineralization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.